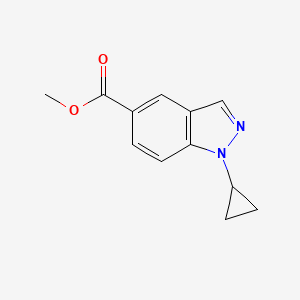
Methyl 1-cyclopropyl-1H-indazole-5-carboxylate
Cat. No. B8420717
M. Wt: 216.24 g/mol
InChI Key: HBXMHVPKHLXQQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08829026B2
Procedure details


A mixture of methyl 1H-indazole-5-carboxylate (970 mg, 5.5 mmol), cyclopropylboronic acid (946 mg, 11 mmol), cupper (II) acetate, [2,2′]bipyridyl (860 mg, 5.5 mmol) in 1,2-dichloroethane (50 mL) was heated at 70° C. for 2 hrs. The mixture was added saturated aqueous NH4Cl (70 mL) followed by the addition of DCM (30 mL) and water (30 mL), extracted with DCM (30 mL×2), dried over Na2SO4, filtered through a pad of Celite (registered trademark) the filtrate was concentrated to give a pale brown solid, which was purified by column chromatography on silica gel (hexane/EtOAc=8/1) to give 840 mg (71% yield) of the titled compound as a off-white solid.








Name
Yield
71%
Identifiers


|
REACTION_CXSMILES
|
[NH:1]1[C:9]2[C:4](=[CH:5][C:6]([C:10]([O:12][CH3:13])=[O:11])=[CH:7][CH:8]=2)[CH:3]=[N:2]1.[CH:14]1(B(O)O)[CH2:16][CH2:15]1.C([O-])(=O)C.N1C=CC=CC=1C1C=CC=CN=1.[NH4+].[Cl-]>ClCCCl.O.C(Cl)Cl>[CH:14]1([N:1]2[C:9]3[C:4](=[CH:5][C:6]([C:10]([O:12][CH3:13])=[O:11])=[CH:7][CH:8]=3)[CH:3]=[N:2]2)[CH2:16][CH2:15]1 |f:4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
970 mg
|
|
Type
|
reactant
|
|
Smiles
|
N1N=CC2=CC(=CC=C12)C(=O)OC
|
|
Name
|
|
|
Quantity
|
946 mg
|
|
Type
|
reactant
|
|
Smiles
|
C1(CC1)B(O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)[O-]
|
|
Name
|
|
|
Quantity
|
860 mg
|
|
Type
|
reactant
|
|
Smiles
|
N1=C(C=CC=C1)C1=NC=CC=C1
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCCl
|
Step Two
|
Name
|
|
|
Quantity
|
70 mL
|
|
Type
|
reactant
|
|
Smiles
|
[NH4+].[Cl-]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
70 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with DCM (30 mL×2)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered through a pad of Celite (registered trademark) the filtrate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
was concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a pale brown solid, which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was purified by column chromatography on silica gel (hexane/EtOAc=8/1)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(CC1)N1N=CC2=CC(=CC=C12)C(=O)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 840 mg | |
| YIELD: PERCENTYIELD | 71% | |
| YIELD: CALCULATEDPERCENTYIELD | 70.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
